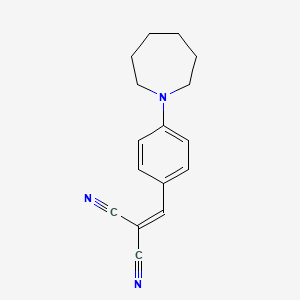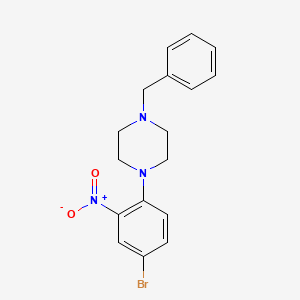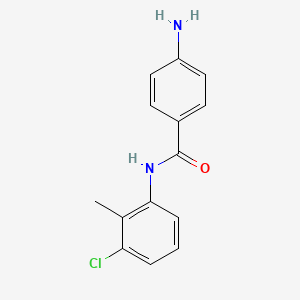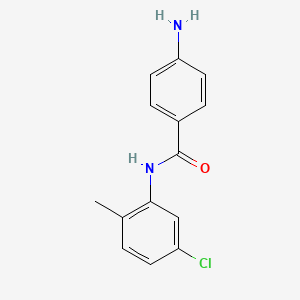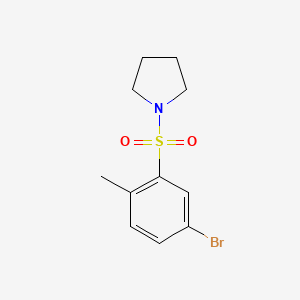
2,6-Dichloro-3-(chlorométhyl)pyridine
Vue d'ensemble
Description
2,6-Dichloro-3-(chloromethyl)pyridine is a heterocyclic compound . It appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
2,6-Dichloro-3-(chloromethyl)pyridine is a building block for the synthesis of a variety of pyridine derivatives . It has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-(chloromethyl)pyridine is C7H4Cl3N . The InChI code is 1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 .Chemical Reactions Analysis
2,6-Dichloro-3-(chloromethyl)pyridine is used in various chemical reactions. For instance, it has been used in the synthesis of trifluoromethylpyridines .Physical And Chemical Properties Analysis
2,6-Dichloro-3-(chloromethyl)pyridine is a solid with a melting point of 89 - 90°C .Applications De Recherche Scientifique
Applications agrochimiques
“2,6-Dichloro-3-(chlorométhyl)pyridine” est utilisé comme motif structural clé dans les ingrédients agrochimiques actifs . Les propriétés physico-chimiques uniques de l'atome de fluor et les caractéristiques uniques du groupement pyridine contribuent aux activités biologiques des dérivés de trifluorométhylpyridine (TFMP) . Ces dérivés sont principalement utilisés pour protéger les cultures contre les ravageurs .
Applications pharmaceutiques
Ce composé trouve également son utilité dans l'industrie pharmaceutique . Plusieurs dérivés de trifluorométhylpyridine (TFMP) sont utilisés dans les industries pharmaceutique et vétérinaire . Cinq produits pharmaceutiques et deux produits vétérinaires contenant le groupement TFMP ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques .
Synthèse de produits chimiques organiques fluorés
Le développement de produits chimiques organiques fluorés devient un sujet de recherche de plus en plus important . Les effets du fluor et des groupements contenant du fluor sur les activités biologiques et les propriétés physiques des composés ont valu au fluor une place unique dans l'arsenal du chimiste de découverte .
Synthèse d'un chémiocapteur fluorescent sensible pour Hg2+
“this compound” peut être utilisé dans la synthèse d'un chémiocapteur fluorescent sensible pour Hg2+, composé de deux fluorophores aminonaphthalimide et d'un récepteur de 2,6-bis(aminométhyl)pyridine .
Préparation de ligands carbène pince
Ce composé peut être utilisé dans la préparation de ligands carbène pince, qui sont nécessaires à la préparation du complexe carbène pince palladium .
Fabrication de colorants
“this compound” est également utilisé dans le domaine des colorants comme matière première et intermédiaire importante .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known that chloromethyl groups in organic compounds often act as alkylating agents, forming covalent bonds with nucleophilic sites on biological molecules . This can lead to changes in the function or activity of these molecules.
Pharmacokinetics
It is known that the compound is a solid at room temperature . These properties could influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-3-(chloromethyl)pyridine. For instance, its solubility properties suggest that it may be more effective in lipid-rich environments . Additionally, its stability may be affected by temperature and pH .
Analyse Biochimique
Biochemical Properties
2,6-Dichloro-3-(chloromethyl)pyridine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways. Additionally, 2,6-Dichloro-3-(chloromethyl)pyridine can form complexes with metal ions, which may further influence its biochemical properties and interactions .
Cellular Effects
The effects of 2,6-Dichloro-3-(chloromethyl)pyridine on cells are diverse and can impact several cellular processes. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By altering ROS levels, 2,6-Dichloro-3-(chloromethyl)pyridine can affect gene expression and cellular metabolism. In some cell types, it may induce oxidative stress, leading to changes in cell function and viability .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-3-(chloromethyl)pyridine exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, resulting in enzyme inhibition. This binding can occur at the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, 2,6-Dichloro-3-(chloromethyl)pyridine may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-3-(chloromethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2,6-Dichloro-3-(chloromethyl)pyridine is relatively stable under inert gas conditions but may degrade over time when exposed to air or light. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-3-(chloromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
2,6-Dichloro-3-(chloromethyl)pyridine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may also result in the generation of reactive intermediates, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, 2,6-Dichloro-3-(chloromethyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, binding to plasma proteins may influence its distribution in the bloodstream, while interactions with membrane transporters can affect its uptake into cells .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-3-(chloromethyl)pyridine is an important aspect of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress. Understanding the subcellular localization of 2,6-Dichloro-3-(chloromethyl)pyridine is crucial for elucidating its precise biochemical effects .
Propriétés
IUPAC Name |
2,6-dichloro-3-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPPTKONDXHDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194612 | |
| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41789-37-1 | |
| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)
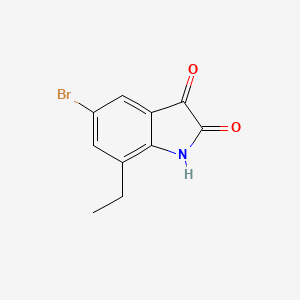

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)
